2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a piperidinyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.
Pyrimidinyl Intermediate Synthesis: Separately, the pyrimidinyl intermediate is synthesized by reacting 4-chloropyrimidine with piperidine in the presence of a base to form 6-(piperidin-1-yl)pyrimidine.
Coupling Reaction: The final step involves coupling the methoxyphenoxy acetic acid intermediate with the pyrimidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrimidinyl ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group can interact with hydrophobic pockets, while the piperidinyl and pyrimidinyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(4-(piperidin-1-yl)pyrimidin-2-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(6-(morpholin-4-yl)pyrimidin-4-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-14-7-3-4-8-15(14)25-12-18(23)21-16-11-17(20-13-19-16)22-9-5-2-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXZEBGYPZOSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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